Genistein7,4'-di-O-beta-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

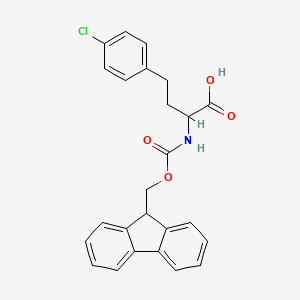

La Genisteína 7,4'-di-O-beta-D-glucopiranósido es un isoflavono glucósido natural. Se aísla principalmente de las partes aéreas de Lupinus hartwegi . Este compuesto es conocido por sus significativos efectos proliferativos estrogénicos en las células MCF-7 . Tiene una fórmula molecular de C27H30O15 y un peso molecular de 594.52 .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de la Genisteína 7,4'-di-O-beta-D-glucopiranósido implica la glucosilación de la genisteína. La reacción generalmente utiliza donantes de glucosa como bromuro de glucopiranosilo en presencia de un catalizador como carbonato de plata. La reacción se lleva a cabo en un solvente orgánico como diclorometano bajo una atmósfera inerte .

Métodos de Producción Industrial

La producción industrial de la Genisteína 7,4'-di-O-beta-D-glucopiranósido a menudo implica la extracción de fuentes vegetales, particularmente de Lupinus hartwegi. El proceso de extracción incluye la extracción con solventes seguida de purificación utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC) para lograr una pureza de ≥98% .

Análisis De Reacciones Químicas

Tipos de Reacciones

La Genisteína 7,4'-di-O-beta-D-glucopiranósido se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno.

Reducción: Las reacciones de reducción normalmente implican agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución pueden ocurrir en presencia de nucleófilos como iones hidróxido.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno en un medio acuoso.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Iones hidróxido en una solución acuosa.

Principales Productos Formados

Oxidación: Derivados oxidados de la Genisteína 7,4'-di-O-beta-D-glucopiranósido.

Reducción: Formas reducidas del compuesto.

Sustitución: Derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

La Genisteína 7,4'-di-O-beta-D-glucopiranósido tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un compuesto modelo para estudiar reacciones de glucosilación.

Biología: Investigado por sus efectos estrogénicos en líneas celulares como MCF-7.

Medicina: Explorado por su potencial en el tratamiento de síntomas posmenopáusicos, osteoporosis y ciertos tipos de cáncer.

Industria: Utilizado en el desarrollo de productos farmacéuticos y nutracéuticos

Mecanismo De Acción

El mecanismo de acción de la Genisteína 7,4'-di-O-beta-D-glucopiranósido implica su interacción con los receptores de estrógeno. Exhibe efectos proliferativos estrogénicos al unirse a los receptores de estrógeno en células como MCF-7. Esta unión activa genes sensibles al estrógeno, lo que lleva a la proliferación celular .

Comparación Con Compuestos Similares

Compuestos Similares

Genistina: Otro isoflavono glucósido que se encuentra en la soya.

Daidzina: Un isoflavono glucósido similar a la Genisteína 7,4'-di-O-beta-D-glucopiranósido pero con diferentes patrones de glucosilación.

Glicita: Otro isoflavono glucósido relacionado.

Singularidad

La Genisteína 7,4'-di-O-beta-D-glucopiranósido es única debido a su glucosilación específica en las posiciones 7 y 4', lo que imparte actividades biológicas distintas en comparación con otros isoflavono glucósidos .

Propiedades

IUPAC Name |

5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-16-20(32)22(34)24(36)26(41-16)39-11-3-1-10(2-4-11)13-9-38-15-6-12(5-14(30)18(15)19(13)31)40-27-25(37)23(35)21(33)17(8-29)42-27/h1-6,9,16-17,20-30,32-37H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJDQONJYHNTDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid](/img/structure/B12308824.png)

![tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12308842.png)

![[5,10-Diacetyloxy-13-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate](/img/structure/B12308846.png)

![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-a]pyrazin]-3'(5'H)-one hydrochloride](/img/structure/B12308851.png)